[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of (5-bromo-2-methoxyphenyl)methylamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for substituted benzylamine compounds. According to chemical databases, the primary IUPAC name for this compound is 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrochloride. This nomenclature clearly indicates the substitution pattern on the benzene ring, with the bromine atom positioned at carbon-5 and the methoxy group at carbon-2, relative to the benzylic carbon attachment point.
Alternative systematic names found in chemical literature include N-(5-bromo-2-methoxybenzyl)-N-methylamine hydrochloride and (5-bromo-2-methoxyphenyl)methylamine hydrochloride. The compound has been assigned multiple Chemical Abstracts Service registry numbers, with 1423029-83-7 being the most commonly referenced identifier for the hydrochloride salt form. Additional registry numbers include 1394040-59-5, which appears in commercial chemical databases. The free base form of the compound, without the hydrochloride, carries the Chemical Abstracts Service number 137469-70-6.
The structural designation encompasses several synonyms that reflect different naming conventions within the chemical community. These include 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrochloride and N-[(5-bromo-2-methoxyphenyl)methyl]methylamine hydrochloride. The systematic approach to naming emphasizes the methylamine functionality attached to the substituted benzyl group, providing clarity for chemical identification and database searches.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVJZBZCQQCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-83-7 | |
| Record name | [(5-bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method:
- Protection of phenolic hydroxyl group: Hydroxyanisole (o-methoxyphenol) undergoes acetylation using acetic anhydride, catalyzed by sulfuric acid, to protect the phenolic hydroxyl group, forming an acetate derivative.
- Bromination: The protected compound is subjected to bromination using bromine in the presence of an iron catalyst at approximately 70-80°C, leading to selective substitution at the 5-position of the aromatic ring.
- Deacetylation: The acetate protecting group is removed by treatment with sodium bicarbonate solution, yielding 5-bromo-2-methoxyphenol .
Data Table:
Formation of the Hydrochloride Salt
The free base methylamine derivative is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or methanol.
Final Step:
- Salt formation: The methylamine hydrochloride is isolated by crystallization or filtration, yielding (5-bromo-2-methoxyphenyl)methylamine hydrochloride .
Summary of the Overall Synthetic Route
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the development of new compounds.
Common Reactions
- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of diverse derivatives.
- Reduction Reactions : The amine group can be further modified through reduction processes to yield secondary or tertiary amines.
Table 1: Common Reactions and Products
| Reaction Type | Reagents Used | Typical Products |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide (NaOMe) | Various substituted phenyl derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4) | Secondary or tertiary amines |
| Oxidation | Potassium permanganate (KMnO4) | Aldehydes or carboxylic acids |
Biological Research
Study of Biological Activity
Research has indicated that (5-Bromo-2-methoxyphenyl)methylamine hydrochloride may interact with biological molecules, making it a candidate for various biological studies.
Pharmaceutical Development
Therapeutic Potential
The compound is under investigation for its potential therapeutic applications. It may serve as a precursor in the synthesis of pharmaceuticals targeting various conditions.
Applications in Drug Development
- Antidepressants : Given its structural similarities to known antidepressants, research is ongoing to explore its efficacy in treating mood disorders.
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, warranting further investigation.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, (5-Bromo-2-methoxyphenyl)methylamine hydrochloride is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the manufacturing of high-value products.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the methylamine group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (2-Bromo-5-fluorophenyl)methylamine hydrochloride (CAS: 1645529-42-5):
- Structural Differences : Bromine is at position 2, and fluorine replaces the methoxy group at position 3.
- Impact : Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to the methoxy group, which is bulkier and electron-donating. This substitution could alter receptor-binding affinity in pharmaceutical contexts .
Heterocyclic Ring Systems
- (5-Bromopyrimidin-2-yl)methylamine hydrochloride (CAS: 2126162-53-4): Structural Differences: The phenyl ring is replaced by a pyrimidine ring (a nitrogen-containing heterocycle).
Functional Group Variations
- (5-Bromothiophen-2-yl)methylamine hydrochloride (CAS: 1645414-72-7): Structural Differences: A thiophene (sulfur-containing heterocycle) replaces the phenyl ring, and the amine side chain includes a 2-methoxyethyl group instead of methyl.
Bulky Substitutions
- (2-Bromophenyl)(phenyl)methylamine hydrochloride (CAS: 2094572-46-8): Structural Differences: A diphenylmethyl group (-CH(C6H5)2) replaces the monocyclic benzyl group. Impact: Increased steric bulk and hydrophobicity could reduce solubility but improve binding to hydrophobic protein pockets, such as those in neurological receptors .
Dihydrochloride Salts and Chain Length
- 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (CAS: 2155852-47-2): Structural Differences: A pyrimidine ring with an ethyl linker (-CH2-CH2-) instead of a methyl group. Impact: The extended chain may allow for better conformational flexibility, enhancing interactions with targets like kinases or GPCRs. The dihydrochloride salt form increases aqueous solubility compared to mono-hydrochloride salts .
Key Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C9H12BrNO | 230.02 | 5-Bromo, 2-methoxy, methylaminomethyl | Predicted CCS: 141.7–147.3 Ų |
| (2-Bromo-5-fluorophenyl)methylamine HCl | C8H10BrClFN | 254.53 | 2-Bromo, 5-fluoro | Higher polarity due to fluorine |
| (5-Bromothiophen-2-yl)methylamine HCl | C8H13BrClNOS | 282.62 | Thiophene, 2-methoxyethyl | Enhanced π-π interactions |
| (2-Bromophenyl)(phenyl)methylamine HCl | C14H15BrClN | 312.64 | Diphenylmethyl | Increased hydrophobicity |
Biological Activity
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound consists of a bromine atom and methoxy groups attached to a phenyl ring, with the molecular formula C10H14BrClN2O. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various biological studies.
The biological activity of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine and methoxy groups allows for:
- Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.
- Ionic Interactions : The methylamine group can form ionic bonds with negatively charged sites on proteins or enzymes, modulating their activity and leading to various biological effects.
Biological Activities
Research indicates that (5-Bromo-2-methoxyphenyl)methylamine hydrochloride exhibits several biological activities:
- Antitumor Activity : Similar compounds have shown promise as antitumor agents. For instance, derivatives with methoxy and bromo substitutions have been studied for their ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest .
- Enzyme Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neural activity and behavior.
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes potential applications in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
The unique structural features of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride set it apart from other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxyphenol | Lacks methylamine group | Limited activity |
| 2-Methoxyphenylmethylamine | Lacks bromine atom | Moderate activity |
| [(4-Methoxyphenyl)(methyl)amine] | Different phenolic substitution | Variable activity |
The presence of all three functional groups (bromine, methoxy, and methylamine) is believed to enhance its pharmacological properties compared to these similar compounds.
Antitumor Studies
A study investigated the effects of various substituted phenyl compounds on cancer cell lines. The findings indicated that compounds with methoxy and bromo substitutions exhibited significant cytotoxicity against HeLa and MCF7 cell lines. Specifically, the most potent derivatives showed nanomolar antiproliferative potency and disrupted microtubule networks in treated cells .
Antimicrobial Screening
Another study evaluated the antibacterial properties of related compounds using an agar well diffusion method. Results demonstrated that certain derivatives had effective inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic: What are the recommended synthetic routes for (5-Bromo-2-methoxyphenyl)methylamine hydrochloride?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 5-bromo-2-methoxybenzaldehyde with methylamine under hydrogenation conditions (e.g., using NaBH₃CN as a reducing agent), followed by HCl salt formation . Alternatively, the Hofmann rearrangement (e.g., from acetamide derivatives) or condensation of formaldehyde with ammonium chloride (adapted for substituted benzylamines) may be employed, with subsequent purification via recrystallization in ethanol/ether .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Key characterization methods include:
- ¹H/¹³C NMR : To verify the bromo-methoxy aromatic pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ ~3.8 ppm).
- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹ for amine hydrochloride) and C–Br absorption (~600 cm⁻¹).
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation).
- X-ray Crystallography : Resolve spatial arrangement (if crystalline), as demonstrated in analogous metal-ligand complexes .
Basic: What are the stability considerations for storing this hydrochloride salt?
Methodological Answer:
Store under inert atmosphere (argon) at 2–8°C to prevent deliquescence or amine oxidation. Hydrochloride salts generally exhibit enhanced shelf-life compared to free bases due to reduced hygroscopicity and oxidative degradation . For long-term stability, monitor via periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis of the methoxy group or amine degradation .
Advanced: How can synthetic yields be optimized for scale-up?
Methodological Answer:
Optimize parameters such as:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during reductive amination.
- Temperature Control : Maintain ≤40°C during HCl salt formation to avoid methoxy group cleavage.
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency, balancing reaction time vs. over-reduction risks .
- Workup Strategy : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted aldehydes before crystallization .
Advanced: What analytical methods resolve discrepancies in solubility or purity data?
Methodological Answer:
- DSC/TGA : Differentiate hydrate vs. anhydrous forms (e.g., endothermic peaks at 100–150°C indicate water loss).
- LC-MS/MS : Detect trace impurities (e.g., de-brominated byproducts) with ESI+ mode and collision-induced dissociation.
- Ion Chromatography : Quantify residual chloride ions if stoichiometry is disputed .
Advanced: How to design biological activity assays for this compound?
Methodological Answer:
- Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H-spiperone for serotonin receptors) to assess affinity, given structural similarity to arylcyclohexylamine derivatives .
- Enzyme Inhibition Assays : Test against monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) .
- Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugation) to track blood-brain barrier permeability in vitro .
Advanced: How to address conflicting data in reaction mechanisms involving the bromo-methoxy group?
Methodological Answer:
- Isotopic Labeling : Use ²H or ¹³C-labeled substrates to trace regioselectivity in nucleophilic substitution.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromine displacement vs. methoxy cleavage .
- Kinetic Profiling : Monitor intermediates via in-situ IR or Raman spectroscopy during reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
